Desmethyl Celecoxib-d4
Description
Background of Celecoxib (B62257) and its Primary Metabolites in Research Context
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory, analgesic, and antipyretic properties. pharmgkb.org It is used in the management of conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. pharmgkb.org In the body, Celecoxib undergoes extensive metabolism, primarily in the liver by the cytochrome P450 2C9 (CYP2C9) enzyme, with minor contributions from other enzymes. drugbank.comnih.gov
The primary metabolic pathway involves the hydroxylation of the methyl group on the celecoxib molecule, forming a primary alcohol metabolite known as Hydroxy Celecoxib. nih.govresearchgate.net This intermediate is then further oxidized by cytosolic alcohol dehydrogenases to form a carboxylic acid metabolite, Celecoxib Carboxylic Acid. pharmgkb.orgnih.gov A glucuronide conjugate of the carboxylic acid metabolite is also formed. drugbank.comresearchgate.net These metabolites are considered inactive in terms of COX enzyme inhibition and are primarily excreted in the feces and urine. drugbank.comnih.gov Understanding the metabolic fate of Celecoxib is crucial for comprehending its pharmacokinetic profile and potential for drug interactions. ontosight.ai
Significance of Stable Isotope-Labeled Compounds in Preclinical and Analytical Research
Stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are invaluable tools in scientific research. clearsynth.commoravek.comsymeres.com Unlike radioactive isotopes, they are non-radioactive and safe to handle, making them ideal for a wide range of applications. moravek.commetsol.com In preclinical and analytical research, these labeled compounds serve several key purposes:
Internal Standards in Quantitative Analysis: Their most significant application is as internal standards in analytical techniques like mass spectrometry (MS). clearsynth.comaptochem.com By adding a known amount of a stable isotope-labeled analog of the analyte to a sample, researchers can accurately quantify the concentration of the target compound. clearsynth.com The labeled standard co-elutes with the analyte but is distinguishable by its higher mass, allowing for correction of variability in sample preparation, injection volume, and ionization efficiency. aptochem.comscispace.com
Metabolic Research: Stable isotope labeling allows researchers to trace the metabolic pathways of drugs and other compounds within biological systems. moravek.com By following the labeled molecule, scientists can identify metabolites and understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). techsciresearch.com
Mechanistic and Kinetic Studies: The use of deuterium can introduce a kinetic isotope effect, which can be exploited to study reaction mechanisms and kinetics. symeres.com
Proteomics and Metabolomics: These fields heavily rely on stable isotope-labeled compounds to study protein turnover, interactions, and metabolic fluxes. techsciresearch.com
Rationale for Research Focus on Desmethyl Celecoxib-d4 as a Deuterated Metabolite
This compound is specifically the deuterium-labeled version of Desmethyl Celecoxib. medchemexpress.com The "d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This specific labeling makes it an ideal internal standard for the quantification of Desmethyl Celecoxib in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
The rationale for using a deuterated metabolite like this compound as an internal standard is based on the principle that it will behave almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization. aptochem.comscispace.com This similarity minimizes measurement errors that could arise from matrix effects, where other components in a complex sample interfere with the analysis. clearsynth.com The mass difference between the deuterated standard and the native analyte allows the mass spectrometer to detect and quantify both compounds independently, leading to highly accurate and precise results. aptochem.com
Scope and Objectives of Academic Research on this compound
Academic and industrial research involving this compound primarily focuses on its application as a tool to facilitate other research goals. The main objectives include:
Development and Validation of Bioanalytical Methods: A significant portion of research is dedicated to creating and validating robust and sensitive analytical methods, typically LC-MS/MS assays, for the simultaneous quantification of Celecoxib and its metabolites in various biological matrices like plasma and urine. researchgate.nettexilajournal.com this compound is crucial in these methods to ensure accuracy and precision. researchgate.net
Pharmacokinetic Studies: By enabling accurate measurement of Celecoxib and its metabolites, this compound supports pharmacokinetic studies that investigate how the drug is absorbed, distributed, metabolized, and eliminated in different populations or under various conditions. ontosight.ai
Drug-Drug Interaction Studies: Research often explores the potential for other drugs to inhibit or induce the enzymes responsible for Celecoxib metabolism. Accurate quantification of metabolites is essential in these studies.
Pharmacogenomic Research: Studies investigate how genetic variations in metabolic enzymes, such as CYP2C9, affect the metabolism of Celecoxib and, consequently, its efficacy and safety. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₇H₁₀D₄F₃N₃O₂S |
| Molecular Weight | 385.40 g/mol |
| CAS Number | 1346604-72-5 |
| Synonyms | Celecoxib-d4 is the deuterium labeled Desmethyl Celecoxib. |
Properties
Molecular Formula |
C₁₆H₈D₄F₃N₃O₂S |
|---|---|
Molecular Weight |
371.37 |
Synonyms |
4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide-d4 |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Labeling Methodologies for Research Applications
Strategies for Deuteration in Desmethyl Celecoxib (B62257) Synthesis
The synthesis of Desmethyl Celecoxib-d4 involves the strategic introduction of four deuterium (B1214612) atoms, typically onto an aromatic ring to minimize the potential for isotopic exchange under physiological conditions. A common approach involves utilizing a deuterated starting material in a multi-step synthesis.
One established strategy for preparing deuterated celecoxib analogs involves the synthesis beginning from a deuterated precursor. researchgate.net For this compound, where the deuterium atoms are located on the benzenesulfonamide (B165840) ring, the synthesis can commence with a deuterated version of 4-aminobenzenesulfonamide. A plausible synthetic pathway is adapted from known methods for creating celecoxib and its analogs. researchgate.net
The synthesis of deuterium-labeled celecoxib and its metabolites has been described, applying principles that are directly relevant to this compound. For instance, the synthesis of [2H4] celecoxib has been achieved starting from [2H4] 4-acetamidobenzenesulfonyl chloride through a sequence of amination, hydrolysis, diazotization, reduction, and cyclization reactions. researchgate.net A similar pathway can be envisioned for this compound, where the key Knorr pyrazole (B372694) cyclocondensation reaction is a critical step. nih.govrsc.org This reaction involves the condensation of a β-dicarbonyl compound, in this case, 1-phenyl-4,4,4-trifluorobutane-1,3-dione, with a deuterated aryl hydrazine (B178648). The required deuterated hydrazine, 4-hydrazinobenzene-d4-sulfonamide, would be prepared from its corresponding aniline (B41778) precursor.
Another general strategy for introducing deuterium into molecules involves the use of deuterated reducing agents. For example, lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful reagent used to reduce esters or carboxylic acids to deuterated alcohols. nih.govrsc.org While this specific reagent might be used for introducing deuterium at other positions, the principle of using deuterated reagents is central to isotopic labeling.
The key steps for a targeted synthesis of this compound are outlined below:
Preparation of the Deuterated Hydrazine: Starting with a commercially available benzene-d5, it can be chlorosulfonated and then aminated to produce 4-aminobenzenesulfonamide-d4. This intermediate is then converted to the corresponding hydrazine.
Knorr Pyrazole Synthesis: The deuterated hydrazine hydrochloride is then reacted with 1-phenyl-4,4,4-trifluorobutane-1,3-dione in a suitable solvent like methanol (B129727) or ethanol. nih.govrsc.org This cyclocondensation reaction forms the central pyrazole ring of the this compound molecule.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to ensure it is suitable for use as a research-grade standard.
This strategic approach ensures the stable incorporation of deuterium atoms into a specific, non-labile position within the molecular structure, which is essential for its application in quantitative bioanalysis.
Spectroscopic and Chromatographic Approaches for Structural Elucidation and Purity Assessment in Research
To ensure the identity, isotopic enrichment, and purity of this compound for research applications, a combination of advanced spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the successful and site-specific incorporation of deuterium atoms. Both ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are utilized.
In the ¹H NMR spectrum of a successfully synthesized this compound, the signals corresponding to the protons on the benzenesulfonamide ring would be absent or significantly diminished. The ¹H NMR spectrum of non-deuterated celecoxib shows aromatic proton signals typically between 7.3 and 7.9 ppm. researchgate.net The disappearance of the characteristic doublet patterns for the four protons on this ring serves as strong evidence of deuteration.
Conversely, the ²H NMR spectrum provides direct evidence of deuterium incorporation. sigmaaldrich.comnih.gov This technique specifically detects deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the aromatic protons of the benzenesulfonamide ring confirms the presence and chemical environment of the incorporated deuterium atoms. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same position, making spectral assignment straightforward. sigmaaldrich.com The integration of the ²H NMR signal can also be used to assess the level of deuterium enrichment.
| Nucleus | Technique | Expected Observation | Reference/Rationale |
|---|---|---|---|
| ¹H | Proton NMR | Absence of signals for the four aromatic protons on the benzenesulfonamide ring. Other signals (e.g., for the phenyl ring) remain. | researchgate.net |
| ²H | Deuterium NMR | Presence of a signal in the aromatic region corresponding to the deuterated benzenesulfonamide ring. | sigmaaldrich.comnih.gov |
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and, therefore, the successful synthesis of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its exact molecular formula. mdpi.comnih.gov
The introduction of four deuterium atoms in place of four hydrogen atoms results in a predictable increase in the molecular weight of the compound. Each deuterium atom has a mass of approximately 2.0141 amu, while each protium (B1232500) (¹H) atom has a mass of approximately 1.0078 amu. Therefore, replacing four hydrogens with four deuteriums increases the monoisotopic mass by approximately 4.0252 amu.
HRMS analysis of a sample of this compound would be expected to show a molecular ion peak corresponding to the calculated exact mass of C₁₆H₈D₄F₃N₃O₂S. This provides unambiguous confirmation that the desired level of deuteration has been achieved.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Reference |
|---|---|---|---|
| Desmethyl Celecoxib | C₁₆H₁₂F₃N₃O₂S | 367.06023 | nih.gov |
| This compound | C₁₆H₈D₄F₃N₃O₂S | 371.08543 | Calculated based on nih.gov |
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of research-grade materials like this compound. selleckchem.com The goal is to separate the main compound from any impurities, which could include starting materials, by-products from the synthesis, or isomers. rjptonline.org A validated HPLC method ensures that the internal standard is free from contaminants that could interfere with its quantification or the analysis of the target analyte.
A typical HPLC method for celecoxib and its analogs involves a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. rjptonline.orgnih.gov Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the compound exhibits strong absorbance, such as 250 nm. nih.gov
For a research-grade material, the HPLC chromatogram should show a single, sharp, and symmetrical peak for this compound, with any impurity peaks being minimal. Purity is typically reported as a percentage of the total peak area. For instance, research-grade Desmethyl Celecoxib is available with a purity of 99.69% as determined by HPLC. selleckchem.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | rjptonline.orgnih.gov |
| Mobile Phase | Acetonitrile and 10 mM Potassium Dihydrogen Phosphate buffer (pH 3.2) (50:50 v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 250 nm | nih.gov |
| Purity Standard | >99% | selleckchem.com |
Advanced Analytical Methodologies Utilizing Desmethyl Celecoxib D4
Development of Quantitative Assays for Celecoxib (B62257) and its Metabolites in Research Matrices
The accurate measurement of celecoxib and its metabolites from complex biological samples requires sophisticated analytical techniques. Various chromatographic methods have been developed and validated for this purpose, with mass spectrometry-based methods offering high sensitivity and selectivity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of drugs and their metabolites due to its superior sensitivity, specificity, and speed. In the context of celecoxib analysis, LC-MS/MS methods have been developed for the simultaneous determination of the parent drug and its primary metabolites, such as hydroxycelecoxib and carboxycelecoxib, in various biological matrices. documentsdelivered.com
One such method involved the simultaneous determination of celecoxib, erlotinib, and its metabolite desmethyl-erlotinib in rat plasma. nih.govmdpi.com This assay utilized a triple-quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govmdpi.com Another study detailed a sensitive UPLC-MS/MS method for the quantitation of celecoxib and its four metabolites in rat blood, which was successfully applied to a pharmacokinetic study. nih.gov In a method developed for the determination of celecoxib in human plasma, celecoxib-d7 (B585806) was used as an internal standard, with the analysis carried out in the negative ionization mode. researchgate.net The product ion mass spectra for celecoxib and its deuterated internal standard are key to the specificity of the assay. researchgate.net
Table 1: LC-MS/MS Parameters for Celecoxib Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Celecoxib | 380.1 | 316.1, 276 | Negative | researchgate.net |
| Celecoxib-d7 | 387.0 | 323.0 | Negative | researchgate.net |
| Erlotinib | 394.5 | 278.1 | Positive | nih.govmdpi.com |
| Desmethyl Erlotinib | 380.3 | 278.1 | Positive | nih.govmdpi.com |
This table is interactive. Users can sort and filter the data.
In quantitative bioanalysis, an internal standard (IS) is a compound added to samples at a known concentration to aid in the quantification of the analyte of interest. The ideal IS has physicochemical properties very similar to the analyte. Deuterated analogs of the analyte, such as Desmethyl Celecoxib-d4, are considered the gold standard for use as internal standards in mass spectrometry-based assays.
The key advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer's ion source. This co-elution and similar ionization behavior allow the IS to compensate for variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement. By normalizing the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved.
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of pharmaceuticals. nih.gov Several HPLC methods have been developed for the determination of celecoxib in bulk drug substances, pharmaceutical formulations, and biological fluids. nih.govscispace.comresearchgate.netnih.gov These methods typically utilize reversed-phase columns, such as C18, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). scispace.comnih.gov
For instance, one HPLC method for celecoxib in human plasma used a C18 µ-Bondapak column with a mobile phase of KH2PO4 buffer and acetonitrile (60:40) at a detection wavelength of 260 nm. scispace.com Another method for determining celecoxib in capsule formulations employed a reversed-phase C-18 column with a methanol and water (85:15) mobile phase and UV detection at 251 nm. nih.gov While these methods may not explicitly use this compound, the principles of chromatography and the use of an appropriate internal standard are crucial for achieving reliable results. The use of a deuterated internal standard in HPLC-UV analysis can improve the accuracy of quantification by correcting for variability in extraction and injection.
High-performance thin-layer chromatography (HPTLC) is another chromatographic technique that can be used for the separation and quantification of celecoxib. HPTLC offers the advantage of high sample throughput as multiple samples can be analyzed simultaneously on a single plate. While less common than HPLC for quantitative bioanalysis, HPTLC methods have been developed for the analysis of various nonsteroidal anti-inflammatory drugs. researchgate.netresearchgate.net
Table 2: Examples of HPLC Methods for Celecoxib Analysis
| Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| C18 µ-Bondapak | KH2PO4 (0.01M, pH=4) - Acetonitrile (60:40) | UV at 260 nm | Human Plasma | scispace.com |
| Reversed-phase C-18 | Methanol - Water (85:15) | UV at 251 nm | Capsule Formulations | nih.gov |
| C18, Wakosil | 10 mM KH2PO4 (pH 3.2) - Acetonitrile (50:50) | UV at 250 nm | Human Serum | nih.gov |
This table is interactive. Users can sort and filter the data.
Sample Preparation Techniques for Preclinical Research Samples
The analysis of drugs and their metabolites in biological matrices such as plasma, serum, and tissue homogenates requires effective sample preparation to remove interfering substances like proteins and lipids. The choice of sample preparation technique depends on the nature of the analyte, the biological matrix, and the analytical method used.
Protein precipitation is a simple and rapid method for removing proteins from biological samples. mdpi.comresearchgate.net It involves the addition of an organic solvent, typically acetonitrile or methanol, to the sample, which causes the proteins to denature and precipitate out of the solution. mdpi.comresearchgate.netsigmaaldrich.com The precipitated proteins are then removed by centrifugation, and the resulting supernatant, containing the analyte and internal standard, is analyzed. mdpi.comresearchgate.net
In a study developing an HPLC method for celecoxib in various mouse matrices, acetonitrile was used to precipitate proteins from plasma and tissue homogenates. mdpi.comresearchgate.net This technique is particularly suitable for high-throughput analysis in preclinical studies due to its simplicity and speed. However, it may be less effective at removing other matrix components, which could potentially interfere with the analysis.
Liquid-liquid extraction (LLE) is another common technique used to isolate analytes from biological fluids. scispace.comanalis.com.my This method involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. scispace.com The choice of organic solvent is critical and depends on the polarity of the analyte. For celecoxib, which is a relatively nonpolar molecule, solvents like n-hexane, isoamyl alcohol, and dichloromethane (B109758) have been used. nih.govscispace.com
One study described a one-step LLE procedure for extracting celecoxib from human plasma using a mixture of n-hexane and isoamyl alcohol (97:3). scispace.com Another method for determining celecoxib in human serum utilized dichloromethane for extraction. nih.gov A more recent development is the use of effervescence-assisted dispersive liquid-liquid microextraction, which uses carbon dioxide microbubbles to enhance the extraction efficiency of celecoxib from plasma samples. analis.com.my LLE often provides a cleaner extract than protein precipitation, leading to reduced matrix effects in the subsequent analysis. scispace.com
Matrix Effects and Mitigation Strategies in Research Analysis
In bioanalytical research, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the sample matrix can significantly influence the accuracy and reliability of results. The matrix effect is defined as the alteration of analyte ionization due to co-eluting components from the biological sample, leading to either ion suppression or, less commonly, ion enhancement. waters.commedipharmsai.com These effects can compromise the precision and accuracy of quantitative measurements if not properly addressed. chromatographyonline.com
This compound, as a stable-isotope-labeled (SIL) internal standard, is a critical tool for compensating for matrix effects. waters.commedipharmsai.com The underlying principle is that a SIL internal standard will behave almost identically to the analyte of interest during sample preparation, chromatography, and ionization. waters.com Because this compound co-elutes with the unlabeled Desmethyl Celecoxib, it experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the internal standard for quantification, variability caused by matrix effects can be effectively normalized.
However, research has shown that reliance on a SIL internal standard does not, under all conditions, guarantee complete correction, especially when severe matrix effects are present. waters.com Therefore, a comprehensive approach involving both compensation with an internal standard and strategies to minimize the matrix effect is often employed.
Common Mitigation Strategies:
Optimized Sample Preparation: The primary goal is to remove interfering components from the matrix before analysis. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly used to clean up samples. waters.commedipharmsai.com
Chromatographic Separation: Adjusting chromatographic conditions to separate the analyte from matrix interferences is a highly effective strategy. This can be achieved by modifying the mobile phase composition, extending the gradient duration, or using a different stationary phase to improve resolution. medipharmsai.com
Sample Dilution: A straightforward method to reduce the concentration of matrix components is to dilute the sample. nih.gov This is only feasible if the resulting analyte concentration remains well above the method's lower limit of quantification. nih.gov
Modification of Mass Spectrometric Conditions: In some cases, switching the ionization source (e.g., from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI)) can reduce susceptibility to matrix effects, as APCI is sometimes less affected. medipharmsai.com
The table below summarizes key strategies employed in research settings to address matrix effects.
Table 1: Mitigation Strategies for Matrix Effects in Bioanalysis| Strategy | Principle | Key Considerations |
|---|---|---|
| Compensation | ||
| Stable-Isotope-Labeled Internal Standard (e.g., this compound) | The SIL standard co-elutes and experiences the same ionization effects as the analyte, allowing for normalization of the signal via response ratios. waters.com | Purity of the standard is critical. May not fully compensate for extreme matrix effects. waters.com |
| Minimization | ||
| Sample Preparation (SPE, LLE) | Physically removes interfering matrix components prior to injection. waters.commedipharmsai.com | Method development can be time-consuming; requires balancing recovery and cleanliness. |
| Chromatographic Adjustments | Separates the analyte peak from co-eluting matrix components. medipharmsai.com | May increase run times. |
| Sample Dilution | Reduces the absolute amount of matrix components introduced into the ion source. nih.gov | Can compromise sensitivity if analyte concentrations are low. nih.gov |
Validation of Bioanalytical Methods for Research Purposes
The validation of bioanalytical methods is essential to ensure the acceptability of assay performance and the reliability of analytical results obtained from research studies. fda.gov A comprehensive validation process demonstrates that the analytical method is suitable for its intended purpose. When using this compound as an internal standard for the quantification of an analyte like Desmethyl Celecoxib or Celecoxib, the method must be rigorously validated for several key parameters. fda.govnih.gov
Selectivity and Specificity Assessment
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. Specificity is the ability to assess unequivocally the analyte in the presence of components that are expected to be present. nih.gov
In practice, this is assessed by analyzing multiple independent sources of blank biological matrix (e.g., plasma from at least six different sources) to investigate the presence of interfering peaks at the retention times of the analyte and the internal standard, this compound. nih.gov The absence of any significant interfering peaks ensures that the method can accurately measure the analyte without contributions from endogenous matrix components. nih.gov
Linearity and Calibration Range Determination
Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a defined range. The calibration range is the span of concentrations, from the lower limit to the upper limit of quantification, for which the method has been shown to be accurate, precise, and linear. nih.gov
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte. The relationship is typically evaluated using a weighted linear regression model (e.g., 1/x² weighting) to ensure accuracy across the entire range. nih.gov
The table below shows typical calibration ranges established in research for Celecoxib and its metabolites, which are analogous to what would be determined for an assay using this compound.
Table 2: Examples of Linearity and Calibration Ranges in Research| Analyte | Matrix | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) | Source |
|---|---|---|---|---|---|
| Celecoxib | Rat Plasma | 1.6 - 1144.4 | Weighted (1/x²) linear | >0.99 | nih.gov |
| Carboxycelecoxib (M2) | Rat Blood | 1.2 - 20000 nM | Not specified | >0.99 | nih.gov |
| Hydroxycelecoxib (M3) | Rat Blood | 0.3 - 20000 nM | Not specified | >0.99 | nih.gov |
| Celecoxib | Human Plasma | 0.5 - 1000 µg/L | Not specified | Not specified | analis.com.my |
Accuracy and Precision Evaluation in Research Settings
Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, often expressed as percent relative error (%RE). Precision describes the closeness of agreement among a series of measurements, expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov
Both are assessed by analyzing quality control (QC) samples at multiple concentration levels—typically low, medium, and high—on several different days (inter-day) and in replicate within a single day (intra-day). For a method to be considered reliable, the accuracy is generally required to be within ±15% (±20% at the lowest limit), and the precision should not exceed 15% RSD (20% at the lowest limit). nih.gov
The following table presents representative accuracy and precision data from a validated method for Celecoxib and its metabolites.
Table 3: Accuracy and Precision Data for Celecoxib and Metabolites in Rat Blood| Analyte | Nominal Conc. (nM) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
|---|---|---|---|---|---|
| Celecoxib | 1.0 | 8.9 | -1.0 | 9.8 | 2.5 |
| 100 | 4.3 | 2.3 | 5.1 | 1.7 | |
| 10000 | 3.1 | -0.5 | 4.5 | -2.1 | |
| Carboxycelecoxib (M2) | 4.0 | 7.5 | 3.2 | 8.8 | 4.1 |
| 400 | 3.9 | 1.8 | 4.7 | 0.9 | |
| 10000 | 2.8 | -1.1 | 3.9 | -3.3 | |
| Hydroxycelecoxib (M3) | 1.0 | 9.2 | -2.5 | 10.1 | 1.8 |
| 100 | 4.8 | 3.1 | 5.5 | 2.4 | |
| 10000 | 3.5 | -0.8 | 4.9 | -2.7 |
Data adapted from a study quantifying Celecoxib and its metabolites, demonstrating typical validation results. nih.gov
Lower Limits of Quantification (LLOQ) and Detection (LLOD) in Research Studies
The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov It is the lowest point on the calibration curve. The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined by a signal-to-noise ratio of at least 3:1. nih.gov
The LLOQ must meet the acceptance criteria for accuracy (within 20% of nominal) and precision (≤20% RSD). nih.gov Establishing a sensitive LLOQ is crucial for studies where low analyte concentrations are expected.
Table 4: LLOQ and LLOD Values from Research Studies| Analyte | LLOQ | LLOD | Matrix | Source |
|---|---|---|---|---|
| Celecoxib | 1.5 ng/mL | 5 arbitrary units | Rat Plasma | nih.gov |
| Celecoxib | 0.3 nM | Not Reported | Rat Blood | nih.gov |
| Carboxycelecoxib (M2) | 1.2 nM | Not Reported | Rat Blood | nih.gov |
| Hydroxycelecoxib (M3) | 0.3 nM | Not Reported | Rat Blood | nih.gov |
| Celecoxib | 0.5 µg/L | Not Reported | Human Plasma | analis.com.my |
Recovery and Extraction Efficiency Studies in Research Matrices
Recovery is a measure of the extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a sample where the analyte was added post-extraction. nih.govnih.gov The use of this compound helps to normalize for variability in recovery; however, the recovery should still be consistent, precise, and reproducible to ensure the reliability of the assay.
Recovery is typically evaluated at low, medium, and high QC concentrations. While a specific percentage is not mandated, high and consistent recovery is desirable to ensure sensitivity and robustness.
Table 5: Extraction Recovery Data from Research Studies| Analyte | Concentration Level | Mean Recovery (%) | Extraction Method | Matrix | Source |
|---|---|---|---|---|---|
| Celecoxib | Low, Medium, High | 73.7 - 78.7 | Not specified | Rat Plasma | nih.gov |
| Celecoxib | Not specified | >70 | Salting-out LLE | Rat Blood | nih.gov |
| Carboxycelecoxib (M2) | Not specified | >70 | Salting-out LLE | Rat Blood | nih.gov |
| Celecoxib | Not specified | 94.4 | Effervescence-assisted DLLME | Human Plasma | analis.com.my |
| Celecoxib | Not specified | Good | Solid Phase Extraction | Human Urine |
Metabolism and Biotransformation Research Involving Desmethyl Celecoxib
In Vitro Metabolic Pathways of Celecoxib (B62257) to Desmethyl Celecoxib
The primary metabolic transformation of celecoxib in the liver is the oxidation of its methyl group, leading to the formation of hydroxycelecoxib, which is then further oxidized to carboxycelecoxib. nih.govnih.govresearchgate.net This initial hydroxylation step is the precursor to what is functionally a "desmethyl" pathway, as the methyl group is modified.
Identification of Cytochrome P450 Isoenzymes (e.g., CYP2C9, CYP3A4, CYP1A2) in Desmethylation
In vitro studies using human liver microsomes have definitively identified cytochrome P450 (CYP) isoenzymes as the primary catalysts for the initial hydroxylation of celecoxib. researchgate.netnih.gov
CYP2C9: Research overwhelmingly points to CYP2C9 as the major enzyme responsible for the methyl hydroxylation of celecoxib. nih.govpharmgkb.orgpharmgkb.orgdrugsporphyria.netnih.gov Studies have shown that inhibition of CYP2C9 with specific antibodies or chemical inhibitors like sulfaphenazole (B1682705) significantly reduces the formation of the hydroxylated metabolite. nih.govnih.gov The correlation between celecoxib hydroxylation and CYP2C9-selective tolbutamide (B1681337) methyl hydroxylation is very high (r = 0.92). nih.gov Genetic variants (polymorphisms) of CYP2C9, such as CYP2C9*3, are associated with a markedly slower metabolism of celecoxib. nih.govpharmgkb.orgnih.gov
CYP3A4: While CYP2C9 plays the principal role, CYP3A4 also contributes to celecoxib metabolism, although to a lesser extent. pharmgkb.orgpharmgkb.orgdrugsporphyria.net The involvement of CYP3A4 is considered minor, estimated to be less than 25% of the metabolic activity. pharmgkb.org Inhibition of CYP3A4 with ketoconazole (B1673606) or specific antibodies results in a partial decrease in the formation of hydroxycelecoxib. nih.gov When both CYP2C9 and CYP3A4 are inhibited, the formation of the metabolite is suppressed by 90-94%. nih.gov
CYP1A2 and others: The role of other CYP isoenzymes, including CYP1A2, appears to be minimal in the desmethylation pathway of celecoxib. While some in vitro systems with recombinant enzymes might show activity, their clinical significance is considered low compared to CYP2C9 and CYP3A4. nih.govptfarm.pl
Role of Other Enzyme Systems in Desmethyl Celecoxib Formation
Following the initial CYP450-mediated hydroxylation of the methyl group to form hydroxycelecoxib, further oxidation to the carboxycelecoxib metabolite is carried out by cytosolic alcohol dehydrogenases (ADH), specifically ADH1 and ADH2. nih.govpharmgkb.org This subsequent step is dependent on the presence of liver cytosol and NAD+. nih.gov
Kinetics of Desmethyl Celecoxib Formation in Microsomal and Recombinant Enzyme Systems
Kinetic studies provide quantitative insights into the enzymatic conversion of celecoxib. In human liver microsomes, the hydroxylation of celecoxib follows Michaelis-Menten kinetics. researchgate.netnih.gov
| Enzyme System | Apparent K_m (μM) | Apparent V_max | Intrinsic Clearance (V_max/K_m) |
| Human Liver Microsomes (n=4) | 3.8 ± 0.95 | 0.70 ± 0.45 nmol/min/mg protein | - |
| cDNA-expressed CYP2C9 | 5.9 | 21.7 pmol/min/pmol CYP | - |
| cDNA-expressed CYP3A4 | 18.2 | 1.42 pmol/min/pmol CYP | - |
| Yeast-expressed CYP2C9.1 | - | - | - |
| Yeast-expressed CYP2C9.3 | - | - | 3.1 times lower than CYP2C9.1 |
Data compiled from multiple sources. nih.govnih.gov
These kinetic data clearly demonstrate the higher affinity and catalytic efficiency of CYP2C9 for celecoxib hydroxylation compared to CYP3A4. nih.gov Furthermore, genetic variants of CYP2C9 significantly impact the metabolic rate. For instance, the intrinsic clearance of celecoxib hydroxylation by the CYP2C9.3 variant is substantially lower than that of the wild-type CYP2C9.1. nih.gov In studies with cDNA-expressed enzymes, the Vmax/Km ratio for celecoxib methyl hydroxylation was reduced by 34% in the presence of recombinant CYP2C92 and by 90% with CYP2C93, when compared to the wild-type CYP2C9*1. nih.gov
Preclinical In Vivo Metabolism and Disposition of Celecoxib Metabolites
Preclinical studies in various animal models have been instrumental in characterizing the metabolic fate and distribution of celecoxib and its metabolites.
Animal Model Studies on Metabolic Profiling
Studies in rats, mice, rabbits, dogs, and monkeys have shown that celecoxib is extensively metabolized, with the primary pathway being the oxidation of the tolyl-methyl group to form a hydroxymethyl metabolite (hydroxycelecoxib), which is subsequently oxidized to a carboxylic acid metabolite (carboxycelecoxib). nih.govtandfonline.com
Rat: In rats, the only observed metabolic pathway is this single oxidative route. nih.govresearchgate.net Unchanged celecoxib accounts for less than 2% of the eliminated drug. nih.gov
Mouse, Rabbit, Dog, Monkey: Similar to rats, the major excretory product in the urine and feces of these species is the carboxylic acid metabolite of celecoxib. tandfonline.com Some species-specific differences exist; for example, the rabbit also produces a glucuronide conjugate of the carboxylic acid metabolite and a metabolite resulting from phenyl ring hydroxylation. tandfonline.com
Tissue Distribution and Excretion of Metabolites in Preclinical Systems
Following administration, celecoxib and its metabolites are distributed to various tissues and subsequently excreted.
Mechanistic Research on Deuterium (B1214612) Isotope Effects on Metabolism
The study of deuterium isotope effects on drug metabolism provides critical insights into reaction mechanisms and offers a strategy for enhancing the metabolic stability of pharmaceuticals. This research area is founded on the principle of the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. portico.orgtaylorandfrancis.com
The primary KIE occurs when the bond to the isotopically substituted atom is cleaved in the rate-determining step of the reaction. portico.org In the context of drug metabolism, cytochrome P450 (CYP) enzymes often catalyze the oxidation of C-H bonds, a process that is frequently the rate-limiting step in a drug's clearance. nih.govnih.govnih.gov Replacing a hydrogen atom (¹H) with a deuterium atom (²H or D) at a site of metabolism creates a carbon-deuterium (C-D) bond, which is stronger than the corresponding carbon-hydrogen (C-H) bond due to its lower zero-point energy. scirp.org Consequently, more energy is required to break the C-D bond, which can lead to a significant decrease in the rate of metabolism. scirp.orgjuniperpublishers.com This slowing of metabolic reactions can improve a drug's pharmacokinetic profile by increasing its half-life and systemic exposure. tandfonline.comnih.gov
The metabolism of Celecoxib is a relevant case for examining the potential impact of deuteration. Celecoxib is extensively metabolized in the liver, primarily by the CYP2C9 isoenzyme, with a minor contribution from CYP3A4. researchgate.netnih.gov The principal metabolic pathway involves the oxidation of the p-tolyl methyl group to form a primary alcohol (Hydroxycelecoxib), which is subsequently oxidized further to the corresponding carboxylic acid (Celecoxib carboxylic acid). nih.govdrugbank.com These metabolites are considered inactive regarding COX-2 inhibition. drugbank.com Since the initial methyl hydroxylation is the primary and rate-limiting step in Celecoxib's biotransformation, strategic placement of deuterium on this methyl group (creating Celecoxib-d3) would be expected to exhibit a significant KIE.
While specific mechanistic studies on Desmethyl Celecoxib-d4 are not extensively detailed in the available literature, research on other deuterated analogs of Celecoxib derivatives provides valuable data on the real-world effects of deuteration on metabolic stability. A study comparing a fluoromethyl-substituted Celecoxib derivative ([¹⁸F]5a) with its deuterated counterpart ([D₂,¹⁸F]5a) demonstrates this principle effectively. nih.govrsc.org In this research, the metabolic stability of the compounds was assessed by incubating them with murine liver microsomes, which contain the CYP enzymes responsible for phase I metabolism. nih.govrsc.org
The findings revealed that the deuterated analog, [D₂,¹⁸F]5a, was significantly more resistant to metabolic degradation than its non-deuterated counterpart. nih.govrsc.org This increased stability is a direct consequence of the kinetic isotope effect on the CYP-mediated oxidation of the deuterated site.
Detailed Research Findings:
The comparative metabolic stability was quantified by measuring the percentage of the intact tracer remaining over time and the formation of metabolites. After a 60-minute incubation period with murine liver microsomes, the results clearly showed a protective effect of deuteration.
Below is a data table summarizing the findings from the incubation study of the Celecoxib derivatives.
| Compound | Incubation Time (min) | Intact Tracer Remaining (%) | Metabolite Formation (%) | [¹⁸F]Fluoride Formation (%) |
|---|---|---|---|---|
| Celecoxib Derivative ([¹⁸F]5a) | 10 | 81.4 | 15.8 | 2.8 |
| Celecoxib Derivative ([¹⁸F]5a) | 30 | 54.6 | 38.5 | 6.9 |
| Celecoxib Derivative ([¹⁸F]5a) | 60 | 32.7 | 56.3 | 11.0 |
| Deuterated Celecoxib Derivative ([D₂,¹⁸F]5a) | 10 | 94.7 | 3.9 | 1.4 |
| Deuterated Celecoxib Derivative ([D₂,¹⁸F]5a) | 30 | 85.0 | 11.4 | 3.6 |
| Deuterated Celecoxib Derivative ([D₂,¹⁸F]5a) | 60 | 72.5 | 21.8 | 5.7 |
Data adapted from Laube et al. (2020). The study investigated fluoromethyl-substituted celecoxib analogs, not Celecoxib itself. nih.govrsc.org
The data demonstrates that after 60 minutes, only 32.7% of the non-deuterated compound remained intact, compared to 72.5% of the deuterated analog. nih.govrsc.org This shows that deuteration significantly slowed the rate of metabolism. This mechanistic investigation, although performed on an analog, strongly supports the hypothesis that deuterating the metabolically labile methyl group of Celecoxib would substantially decrease its rate of conversion to its hydroxylated and subsequent carboxylic acid metabolites (Desmethyl Celecoxib), thereby enhancing its metabolic stability.
Preclinical Pharmacokinetic Research Applications of Desmethyl Celecoxib D4
Pharmacokinetic Profiling of Celecoxib (B62257) and its Metabolites in Animal Models
The use of Desmethyl Celecoxib-d4 as an internal standard is fundamental to accurately defining the pharmacokinetic profile of celecoxib and its metabolites in various preclinical animal models. Such studies are essential for understanding how a drug is absorbed, distributed, metabolized, and eliminated (ADME) by the body.
Preclinical studies in species such as rats, dogs, and mice have been crucial in characterizing the ADME properties of celecoxib. In these studies, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which rely on internal standards like this compound for precision, are used to measure drug concentrations in biological samples over time. core.ac.uknih.gov
Celecoxib is generally well-absorbed after oral administration in preclinical species, although its low aqueous solubility can be a limiting factor. researchgate.net In rats, after oral administration, celecoxib reaches maximum plasma concentrations (Cmax) in approximately 3.2 hours. researchgate.net It is extensively metabolized, with less than 2% of the unchanged drug being eliminated in male and female rats. researchgate.net The primary metabolic pathway involves the oxidation of the methyl group to a hydroxymethyl metabolite (Hydroxycelecoxib), which is then further oxidized to a carboxylic acid metabolite (Carboxycelecoxib). researchgate.netnih.gov The majority of the dose is excreted in the feces. researchgate.net
In dogs, absorption is rapid when celecoxib is administered as a solution, with Tmax occurring in under an hour; however, absorption is delayed when given as a solid capsule. researchgate.net Similar to rats, the primary route of excretion in dogs is via the feces. nih.gov Studies have shown that celecoxib is highly bound to plasma proteins (around 98.5%) in dogs. nih.gov
In mice, some sex differences in excretion have been noted. After an oral dose, male mice primarily excrete the drug and its metabolites in the feces, while female mice show a more equal distribution of excretion between urine and feces. nih.gov Across all species, the carboxylic acid metabolite is the major excretion product found in both urine and feces. nih.gov
The table below summarizes key pharmacokinetic parameters of celecoxib in different preclinical species, data which is reliably obtained using robust analytical methods.
| Species | Dose & Route | Tmax (h) | Cmax (µg/mL) | Terminal Half-life (t1/2) (h) | Reference |
|---|---|---|---|---|---|
| Rat (Sprague-Dawley) | 5 mg/kg i.v. | N/A | N/A | 2.8 ± 0.7 | ualberta.caualberta.ca |
| Rat (Sprague-Dawley) | 20 mg/kg oral | ~4.0 | ~10.0 (Blood) | ~6.8 (Blood) | nih.gov |
| Dog | 5 mg/kg oral (solution) | < 1.0 | 0.82 | N/A | researchgate.net |
| Dog | 5 mg/kg oral (capsule) | ~2-3 | 0.23 | N/A | researchgate.net |
In the context of preclinical research, a direct pharmacokinetic comparison between the parent drug (celecoxib) and its deuterated metabolite analog (this compound) is not performed in vivo. The value of this compound lies in its use as an analytical surrogate for the actual metabolite, Desmethyl Celecoxib. The "comparison" is therefore an analytical one, focused on validating the quantification method.
During the development of a bioanalytical method, the deuterated internal standard (IS) is spiked into samples. core.ac.uk Because the IS is nearly identical to the analyte, it exhibits the same behavior during sample preparation steps, including protein precipitation, liquid-liquid extraction, and chromatographic separation. core.ac.uk Any analyte lost during these procedures will be accompanied by a proportional loss of the IS. When the sample is analyzed by LC-MS/MS, the instrument detects both the analyte and the IS based on their distinct molecular weights. The ratio of the analyte's signal to the IS's signal is used for quantification. nih.gov This process corrects for experimental variability, ensuring the final calculated concentration is highly accurate and precise. core.ac.uk The validation of these methods confirms that there are no significant interferences and that the IS reliably tracks the analyte, making it a cornerstone of modern quantitative bioanalysis. core.ac.uk
Quantitative Analysis of Drug-Metabolite Ratios in Preclinical Studies
Understanding the ratio of a parent drug to its metabolites over time is crucial for characterizing metabolic pathways and assessing the potential for drug-drug interactions. This compound facilitates the accurate measurement of its corresponding non-deuterated metabolite, which, along with the parent drug, allows for precise determination of these ratios.
A sensitive UPLC-MS/MS method has been developed to simultaneously quantify celecoxib and its major metabolites, Carboxycelecoxib (M2) and Hydroxycelecoxib (M3), in rat blood. nih.gov Following a single 20 mg/kg oral dose of celecoxib to Sprague-Dawley rats, the concentration of the parent drug was significantly higher than its metabolites. nih.gov The concentration of the primary metabolite, Hydroxycelecoxib (M3), peaked earlier and was eliminated more quickly than the parent drug. nih.gov The subsequent metabolite, Carboxycelecoxib (M2), was present at lower concentrations. nih.gov
The ability to accurately quantify these multiple analytes simultaneously provides a comprehensive picture of the drug's disposition. The data below, derived from a preclinical study in rats, illustrates the changing concentrations and ratios of celecoxib and its metabolites over time.
| Time (hours) | Celecoxib (nM) | Hydroxycelecoxib (M3) (nM) | Carboxycelecoxib (M2) (nM) |
|---|---|---|---|
| 0.5 | 1584.2 | 191.2 | 7.7 |
| 1 | 4142.3 | 367.6 | 13.6 |
| 2 | 8860.0 | 509.3 | 27.9 |
| 4 | 10037.7 | 432.8 | 39.1 |
| 8 | 7428.3 | 208.9 | 45.4 |
| 12 | 4047.8 | 106.8 | 38.9 |
| 24 | 729.8 | 19.6 | 18.1 |
| 48 | 26.5 | 1.3 | 3.8 |
Role in Understanding Preferential Drug/Metabolite Distribution in Biological Compartments (e.g., whole blood versus plasma) in Research
The choice of biological matrix (e.g., plasma, whole blood) can significantly impact the interpretation of pharmacokinetic data. Plasma has been the traditional matrix for many studies, but this overlooks the potential for drugs and metabolites to distribute into blood cells. researchgate.net An accurate understanding of this distribution is vital, as it affects the total amount of drug in circulation.
Research has shown that celecoxib and its metabolites exhibit preferential distribution into blood cells compared to plasma. nih.gov In a study using rat blood, the concentrations of celecoxib, Hydroxycelecoxib (M3), and Carboxycelecoxib (M2) were measured in both whole blood and plasma. The results demonstrated that concentrations were significantly higher in whole blood, indicating that blood cells are an important compartment for the distribution of these compounds. nih.govresearchgate.net
This finding underscores the importance of selecting the appropriate biological matrix. Relying solely on plasma concentrations could lead to an underestimation of the total drug exposure. researchgate.net The use of highly sensitive and validated LC-MS/MS methods, which employ internal standards like this compound, is critical to perform such precise comparative analyses between biological compartments and to generate a more accurate and comprehensive in vivo profile of a drug and its metabolites. nih.gov
Preclinical Pharmacodynamic and Mechanistic Research of Desmethyl Celecoxib
In Vitro Pharmacological Activity and Target Modulation
Desmethyl Celecoxib-d4 is the deuterated form of Desmethyl Celecoxib (B62257). medchemexpress.com The incorporation of stable heavy isotopes like deuterium (B1214612) is a common practice in drug development, primarily for use as tracers in quantitative analysis. medchemexpress.com However, deuteration can also influence the pharmacokinetic and metabolic profiles of a drug. medchemexpress.com Desmethyl Celecoxib itself is an analog and impurity of Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID). medchemexpress.comintlab.orgselleckchem.com
Cyclooxygenase-2 (COX-2) Inhibition Assays in Research Models
A primary mechanism of action for Desmethyl Celecoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. medchemexpress.comselleckchem.com In vitro assays have demonstrated its potent inhibitory activity against COX-2. medchemexpress.commedchemexpress.com
Desmethyl Celecoxib has been identified as a selective COX-2 inhibitor with a reported IC50 value of 32 nM. medchemexpress.commedchemexpress.com The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. This indicates a high degree of potency in its ability to block the COX-2 enzyme. For comparison, the parent compound, Celecoxib, has a reported IC50 of 40 nM for COX-2 inhibition. medchemexpress.comchemsrc.com Another analog, 4-Desmethyl-2-methyl celecoxib, has an IC50 value of 0.069 µM for COX-2. medchemexpress.commedchemexpress.com
Table 1: In Vitro COX-2 Inhibition Data
| Compound | IC50 (COX-2) |
|---|---|
| Desmethyl Celecoxib | 32 nM medchemexpress.commedchemexpress.com |
| Celecoxib | 40 nM medchemexpress.comchemsrc.com |
| 4-Desmethyl-2-methyl celecoxib | 0.069 µM medchemexpress.commedchemexpress.com |
Exploration of Other Potential Biological Activities in Preclinical Systems
While the primary focus of research has been on COX-2 inhibition, the broader class of compounds to which Desmethyl Celecoxib belongs, known as coxibs, have been investigated for other biological activities. For instance, Celecoxib has been noted to have potential antioxidant and metal-chelating properties in some in vitro studies. researchgate.net It has also been shown to modulate COX-2-independent signal transduction pathways. nih.gov However, specific research into other potential biological activities of this compound is not extensively detailed in the provided search results.
Cellular and Molecular Research on Desmethyl Celecoxib Actions
The cellular and molecular effects of Desmethyl Celecoxib are intrinsically linked to its inhibition of the COX-2 enzyme and the subsequent impact on prostaglandin (B15479496) synthesis.
Investigation of Prostaglandin Synthesis Modulation
By inhibiting COX-2, Desmethyl Celecoxib effectively reduces the synthesis of prostaglandins (B1171923). medchemexpress.compharmgkb.org The COX enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various active prostaglandins like PGE2, which are key mediators of inflammation and pain. pharmgkb.org The inhibition of this pathway is a central tenet of the anti-inflammatory action of COX-2 inhibitors. pharmgkb.org Studies on related compounds, such as certain celecoxib derivatives, have shown that their anti-inflammatory effects in the later phases of carrageenan-induced edema models suggest an interference with prostaglandin synthesis. mdpi.com
Role in Inflammation and Pain Research Models (in vitro/preclinical in vivo)
The anti-inflammatory activities of Desmethyl Celecoxib have been noted in preclinical contexts. medchemexpress.comselleckchem.com Its ability to selectively inhibit COX-2 makes it a compound of interest for research into inflammatory conditions. medchemexpress.com In preclinical models, celecoxib has demonstrated analgesic effects in inflammatory pain, which appear to be dependent on endogenous opioid release. nih.gov Furthermore, in an in vivo rat model of osteoarthritis, a single intra-articular injection of celecoxib was found to have a chondroprotective effect, reducing cartilage degeneration. nih.gov In human cartilage explants, celecoxib treatment led to a decrease in the secretion of various prostaglandins and a reduction in the gene expression of cartilage-degrading enzymes. nih.gov These findings in the parent compound and its analogs suggest the potential for Desmethyl Celecoxib to be a valuable tool in preclinical research models of inflammation and pain.
Applications in Early Drug Discovery and Development Research
Metabolite Identification and Profiling Strategies in Preclinical Stages
In preclinical drug development, a comprehensive understanding of a drug's metabolic fate is essential. Desmethyl Celecoxib-d4 is instrumental in these metabolite identification and profiling strategies. Its use as an internal standard allows for the precise quantification of celecoxib's actual metabolites in complex biological matrices such as plasma, urine, and bile. simsonpharma.comnih.gov
Stable isotope-labeled compounds are invaluable because they are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612). diagnosticsworldnews.com When a sample containing both the metabolite (e.g., Desmethyl Celecoxib) and the deuterated standard (this compound) is analyzed by mass spectrometry, the two compounds co-elute chromatographically but are distinguishable by their mass-to-charge ratio. aptochem.com This allows for accurate quantification, correcting for any variability during sample preparation and analysis. aptochem.comsigmaaldrich.com
The primary metabolic pathway for celecoxib (B62257) involves its conversion into Hydroxycelecoxib, a reaction largely catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor role played by CYP3A4. nih.govpharmgkb.org Hydroxycelecoxib is then further oxidized to form Carboxycelecoxib. pharmgkb.org Desmethyl Celecoxib is an analog of the parent drug, and its deuterated form, this compound, is used to track the formation of such metabolites with high accuracy during in vitro and in vivo preclinical studies. medchemexpress.comselleckchem.com
Table 1: Major Preclinical Metabolites of Celecoxib
| Metabolite | Precursor | Primary Metabolic Pathway | Key Enzymes |
| Hydroxycelecoxib | Celecoxib | Methyl Hydroxylation | CYP2C9, CYP3A4 nih.govpharmgkb.org |
| Carboxycelecoxib | Hydroxycelecoxib | Oxidation | Alcohol Dehydrogenases pharmgkb.org |
| Celecoxib Glucuronide | Carboxycelecoxib | Glucuronidation | UGTs pharmgkb.org |
Contribution to Early ADME (Absorption, Distribution, Metabolism, Excretion) Assessment
The assessment of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a cornerstone of early drug development. Stable isotope-labeled compounds like this compound are fundamental to these studies, enabling researchers to trace the disposition of a drug and its metabolites throughout a biological system. acs.orgnih.govmusechem.com
Table 2: Role of this compound in ADME Studies of Celecoxib
| ADME Parameter | Research Question | Contribution of this compound |
| Absorption | How quickly and completely is celecoxib absorbed? | Enables accurate measurement of celecoxib and its metabolites in plasma over time to determine absorption rate and extent. |
| Distribution | Where does the drug and its metabolites go in the body? | Facilitates quantification of drug/metabolite levels in various tissues, helping to understand tissue penetration and accumulation. mdpi.com |
| Metabolism | What are the metabolites and how fast are they formed? | Acts as an internal standard for quantifying the rate and extent of formation of metabolites like Hydroxycelecoxib and Carboxycelecoxib. nih.govpharmgkb.org |
| Excretion | How is the drug and its metabolites eliminated from the body? | Allows for precise measurement of drug/metabolite concentrations in urine and feces to determine routes and rates of elimination. pharmgkb.org |
Research into Drug-Drug Interaction Potential at the Metabolic Level in Preclinical Models
Investigating the potential for drug-drug interactions (DDIs) is a critical safety assessment in drug development. Many DDIs occur at the level of drug-metabolizing enzymes. Since celecoxib is primarily metabolized by CYP2C9 and to a lesser extent CYP3A4, it is susceptible to interactions with other drugs that are inhibitors or inducers of these enzymes. nih.govnih.gov Furthermore, celecoxib itself is known to inhibit the activity of another enzyme, CYP2D6, creating the potential for it to affect the metabolism of other medications. pharmgkb.orgpharmgkb.org
In preclinical DDI studies, in vitro systems like human liver microsomes are often used. dovepress.com In these experiments, celecoxib is incubated with the enzymes, with and without a potential interacting drug. This compound would be used as the internal standard to accurately quantify the rate of metabolite formation. A significant decrease in metabolite production in the presence of a co-administered drug would indicate inhibition and a potential DDI. Conversely, an increase would suggest induction. This data is vital for predicting whether co-administration of celecoxib with other drugs is likely to cause altered drug exposure and potential toxicity in a clinical setting. nih.govbiorxiv.org
Table 3: Celecoxib's Metabolic DDI Profile
| Enzyme | Role in Celecoxib Metabolism | DDI Potential | Preclinical Investigation Method |
| CYP2C9 | Major metabolizing enzyme nih.govpharmgkb.org | Celecoxib levels can be increased by CYP2C9 inhibitors. | In vitro incubation with human liver microsomes or recombinant CYP2C9. dovepress.com |
| CYP3A4 | Minor metabolizing enzyme nih.govpharmgkb.org | Celecoxib levels may be affected by strong CYP3A4 inhibitors or inducers. | In vitro incubation with human liver microsomes or recombinant CYP3A4. nih.gov |
| CYP2D6 | Not a metabolizing enzyme for celecoxib | Celecoxib inhibits CYP2D6, potentially increasing levels of drugs metabolized by this enzyme. pharmgkb.orgpharmgkb.org | In vitro inhibition assays using a known CYP2D6 substrate. |
Development of In Vitro and In Vivo Predictive Models for Drug Metabolism
Data from preclinical experiments are used to build predictive models that help anticipate a drug's behavior in humans. These models range from simple in vitro systems to complex in vivo animal studies and computational physiologically based pharmacokinetic (PBPK) models. nih.govqub.ac.uk The accuracy of these models is highly dependent on the quality of the input data.
The use of this compound ensures the generation of high-quality, quantitative data on celecoxib's metabolism. For example, in vitro studies using hepatocytes from different species (e.g., rat, dog, monkey, and human) can be conducted to study species differences in metabolism. researchgate.net By accurately quantifying metabolite formation (using the deuterated standard), researchers can better assess which animal model most closely resembles human metabolism and is, therefore, the most predictive for human studies. researchgate.net This data is also critical for building and validating PBPK models, which simulate the ADME and DDI profiles of a drug, providing valuable predictions before initiating clinical trials. nih.govethernet.edu.et
Table 4: Application of this compound in Predictive Model Development
| Model Type | Description | Role of this compound |
| In Vitro Models | Studies using human/animal liver microsomes, S9 fractions, or hepatocytes to assess metabolic pathways and enzyme kinetics. qub.ac.ukresearchgate.net | Provides accurate quantification of metabolite formation rates (Vmax, Km) needed for kinetic analysis and inter-species comparisons. |
| In Vivo Models | Studies in preclinical animal species (e.g., rats, dogs) to understand the full ADME profile in a living system. nih.gov | Enables robust PK analysis of celecoxib and its metabolites in animal plasma and tissues, facilitating extrapolation to humans. |
| PBPK Models | Computational models that simulate drug behavior based on physiological and drug-specific parameters. nih.gov | Supplies high-quality in vitro metabolism data (e.g., intrinsic clearance) required to build and verify the model's predictive performance. |
Future Directions and Emerging Research Areas for Desmethyl Celecoxib D4
Advancements in Analytical Technologies for Metabolite Characterization
The precise characterization and quantification of drug metabolites are fundamental to understanding pharmacokinetics. Desmethyl Celecoxib-d4 is integral to this process, primarily serving as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accuracy and reproducibility. clearsynth.com
Recent advancements in analytical technologies have focused on developing highly sensitive and comprehensive methods for the simultaneous determination of Celecoxib (B62257) and its metabolites. Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS has emerged as a particularly powerful technique. nih.govjetir.org For instance, a sensitive UPLC-MS/MS method was established for the quantitation of celecoxib and its metabolites in rat blood, utilizing a salting-out liquid-liquid extraction method for sample preparation. nih.gov Another rapid analytical method was developed for the simultaneous detection of celecoxib and its two main metabolites, hydroxycelecoxib and celecoxib carboxylic acid, in rat plasma using LC-MS/MS in an alternating polarity switching mode. nih.govlongdom.org
High-Performance Liquid Chromatography (HPLC) with UV detection also remains a widely used technique for the analysis of celecoxib and its related substances. mdpi.comnih.gov The development of these methods is often guided by Analytical Quality by Design (AQbD) principles to ensure robustness and reliability. mdpi.com The accuracy of these advanced chromatographic methods, especially when using mass spectrometry, relies heavily on the use of stable isotope-labeled internal standards like this compound to correct for matrix effects and variations during sample processing and analysis. nih.govnih.gov
| Analytical Technology | Key Features & Parameters | Application | Reference |
|---|---|---|---|
| UPLC-MS/MS | Column: Waters BEH C18; Mobile Phase: Acetonitrile (B52724) and 2.5mM NH4Ac in water; Detection: Mass Spectrometry. | Quantitation of celecoxib and four of its metabolites in rat blood. | nih.gov |
| LC-MS/MS | Column: Atlantis T3; Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) formate; Detection: Electrospray ionization in alternating polarity switching mode. | Simultaneous quantitative determination of celecoxib and its two main metabolites in rat plasma. | nih.govlongdom.org |
| HPLC-UV | Column: Chiralpak IA-3; Mobile Phase: Acetonitrile and purified water; Detection: UV at 250 nm. | Determination of process-related impurities in celecoxib bulk drug. | mdpi.com |
| PXRD | Angular Range: 2–40° (2θ); Used to detect unique peaks for different polymorphic forms. | Quantification of trace polymorphic impurity (Form III) in Celecoxib Form I. | mdpi.com |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Metabolism Research
Omics technologies provide a holistic view of the molecular changes induced by drugs. Metabolomics, the comprehensive study of small molecules in a biological system, is particularly powerful for elucidating metabolic pathways and understanding the systemic effects of drug metabolism. nih.gov The integration of metabolomics with other omics fields like proteomics can offer a more complete picture of a drug's mechanism of action and its metabolic fate. nih.gov
In the context of Celecoxib metabolism, mass spectrometry-based targeted metabolomics has been employed to profile the metabolic changes in breast cancer cells following drug treatment. nih.gov These studies revealed that Celecoxib treatment significantly affected metabolites involved in key cellular pathways, including the tricarboxylic acid (TCA) cycle, amino acid metabolism, and energy production. nih.gov Another study comparing the metabolomic effects of celecoxib and naproxen (B1676952) found that naproxen, but not celecoxib, depressed levels of tryptophan and its metabolites. biorxiv.org
| Omics Technology | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Targeted Metabolomics (MS-based) | Profiling metabolomic changes in T47d breast cancer cells upon celecoxib treatment. | Celecoxib affected 43 metabolites involved in the TCA cycle, amino acid metabolism, and energy production pathways. | nih.gov |
| Global Metabolomics | Comparing metabolic effects of naproxen and celecoxib in human plasma. | Naproxen, unlike celecoxib, significantly depressed plasma levels of tryptophan and kynurenine. | biorxiv.org |
| General Metabolomics | Exploring metabolic effects of NSAIDs. | Metabolomics can identify pathways involved in disease progression and drug effects, holding potential for mitigating side effects. | nih.gov |
| Thermal Proteome Profiling | Identification of celecoxib's protein targets in rat hippocampus. | This technique can reveal drug-protein interactions and off-target effects by observing changes in protein thermal stability. | researchgate.net |
Computational Modeling and Simulation for Preclinical Metabolic Pathways
Computational modeling and in silico simulations are becoming indispensable tools in early drug discovery for predicting metabolic pathways and pharmacokinetic properties. cambridge.org These models help to streamline the drug development process by allowing for the parallel optimization of a compound's efficacy and its absorption, distribution, metabolism, and excretion (ADME) profile. cambridge.org
For Celecoxib, various in silico tools have been used to predict its metabolism. Software such as BioTransformer, Meteor, TIMES, and QSAR Toolbox can simulate Phase I and Phase II metabolic reactions to predict potential metabolites. frontiersin.org These predictions augment experimental findings and help create comprehensive suspect screening lists for metabolite identification. frontiersin.org Physiologically based pharmacokinetic (PBPK) modeling is another powerful computational approach. It has been used to predict the effects of food on the absorption of celecoxib by combining in vitro dissolution data with in silico simulations of gastrointestinal physiology. nih.gov
Furthermore, molecular docking simulations have been employed to investigate how celecoxib interacts with the active site of metabolic enzymes like CYP2C9, providing insights into the metabolic capacity of different genetic variants of the enzyme. jst.go.jp Programs like MetaSite can predict the most likely sites of metabolism on a drug molecule, guiding medicinal chemists in designing new analogues with improved metabolic stability. cambridge.org The empirical data used to build and validate these computational models are generated by robust analytical methods, which often depend on internal standards like this compound for accurate quantification.
| Modeling/Simulation Tool | Purpose | Specific Application to Celecoxib | Reference |
|---|---|---|---|
| BioTransformer, Meteor, TIMES, QSAR Toolbox | In silico metabolite prediction. | Predicted Phase I and Phase II metabolites of celecoxib to create a suspect screening list for analysis. | frontiersin.org |
| PBPK Modeling (STELLA software) | Prediction of pharmacokinetic profiles. | Combined with biorelevant dissolution data to predict the effect of food on celecoxib absorption. | nih.gov |
| Docking Simulations | Assessing drug-enzyme interactions. | Calculated ligand-interaction energies of celecoxib with CYP2C9.1 and CYP2C9.3 variants to assess metabolic capacity. | jst.go.jp |
| MetaSite | Metabolism site prediction. | Identified metabolic 'soft spots' on celecoxib to guide the design of analogues with enhanced metabolic stability. | cambridge.org |
Applications in Environmental Analytical Chemistry Research
The increasing use of pharmaceuticals has led to concerns about their presence and impact on the environment. Non-steroidal anti-inflammatory drugs (NSAIDs), including celecoxib, and their metabolites are now being detected in various environmental compartments. nih.govsouthampton.ac.uk
Studies have identified celecoxib and its carboxylated metabolite in both raw and treated wastewater samples. researchgate.net The concentrations of celecoxib in wastewater have been measured in the microgram-per-liter range. nih.gov The presence of these compounds in aquatic systems raises concerns about potential ecotoxicological effects, such as developmental and reproductive issues in aquatic organisms. nih.gov
Consequently, research is focused on both monitoring these contaminants and developing methods for their removal. Analytical methods combining solid-phase extraction with liquid chromatography-mass spectrometry have been developed for the selective determination of coxibs in environmental water samples. researchgate.netresearchgate.net Other research explores degradation techniques, such as using high-energy electron beams, to remove celecoxib from aqueous solutions, with studies showing high degradation efficiency under optimal conditions. nih.gov In all environmental monitoring studies, accurate quantification is critical for risk assessment. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving the necessary precision and accuracy when analyzing complex environmental matrices such as wastewater or sediment. chemmethod.com
| Research Area | Sample Matrix | Key Findings | Reference |
|---|---|---|---|
| Environmental Monitoring | Treated and raw wastewater. | Carboxylated celecoxib was detected, confirming the presence of celecoxib metabolites in environmental water. | researchgate.net |
| Degradation Studies | Aqueous solution / Real wastewater. | High-energy electron beam irradiation degraded 97.62% of celecoxib in solution and 84.25% in real wastewater under optimal conditions. | nih.gov |
| Simultaneous Determination | Wastewater and urban water samples. | A partial least squares (PLS) algorithm was applied for the simultaneous spectrophotometric determination of celecoxib and other drugs. | chemmethod.com |
| Environmental Risk Assessment | General environmental concern. | The presence of pharmaceuticals in the environment necessitates an understanding of their toxicokinetics and toxicodynamics in ecological species. | southampton.ac.uk |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Desmethyl Celecoxib-d4 in biological samples?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) or ultraviolet photodissociation (UVPD) fragmentation techniques. For example, CID at 30 eV generates specific fragments (e.g., m/z 297, 280, and 189), while UVPD at 266 nm produces unique fragments (e.g., m/z 366 and 322) for improved specificity . Validate the assay using quality control (QC) samples (e.g., LOQ, LQC, MQC, HQC) to ensure accuracy (85–115%) and precision (CV <15%) across a calibration range (e.g., 5–500 ng/mL) .
Q. How to ensure the purity and stability of this compound during experimental storage?
- Methodology : Verify purity (>98%) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Store the compound in a desiccated environment at −20°C to prevent degradation. Periodically re-test stability using accelerated stability studies (e.g., 40°C/75% relative humidity for 1 month) and compare chromatographic profiles to fresh samples . Document storage conditions and batch-specific data in supplementary materials to ensure reproducibility .
Advanced Research Questions
Q. How to design a study comparing CID and UVPD fragmentation efficiency for this compound in LC-MS/MS analysis?
- Methodology :
Experimental Setup : Use a dual-fragmentation LC-MS/MS system where precursor ions undergo CID followed by UVPD in the same run. Optimize collision energy (e.g., 30 eV for CID) and irradiation time (e.g., 170 ms for UVPD) .
Data Collection : Compare fragment ion intensities and signal-to-noise ratios (SNR) for key transitions (e.g., m/z 538→508 for CID vs. m/z 538→332 for UVPD).
Statistical Analysis : Apply ANOVA or t-tests to evaluate differences in fragmentation efficiency. Use receiver operating characteristic (ROC) curves to assess confirmatory power at low concentrations (e.g., 0.5 ng/mL) .
Reporting : Include raw spectra, irradiation profiles, and calibration curves in supplementary materials. Discuss limitations, such as UVPD’s reduced efficacy for structurally similar analogs .
Q. What strategies resolve discrepancies in pharmacokinetic data between this compound and its non-deuterated form?
- Methodology :
Hypothesis Testing : Determine if discrepancies arise from deuterium isotope effects (e.g., metabolic stability differences) or analytical variability.
Controlled Experiments : Co-administer both compounds in vitro (e.g., microsomal assays) and in vivo (rodent models). Use stable isotope labeling to track metabolic pathways .
Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables. Cross-validate results using orthogonal techniques (e.g., immunoassays vs. LC-MS/MS) .
Peer Review : Compare findings with published studies on deuterated COX-2 inhibitors, highlighting methodological differences (e.g., extraction protocols, ionization sources) .
Q. How to optimize LC-MS/MS parameters for detecting this compound in complex matrices like human plasma?
- Methodology :
Sample Preparation : Use protein precipitation with acetonitrile (3:1 v/v) to minimize matrix interference. Validate recovery rates (>80%) using isotopically labeled internal standards .
Chromatographic Optimization : Employ a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound from co-eluting metabolites .
Ionization Settings : Optimize electrospray ionization (ESI) parameters (e.g., capillary voltage: 3.5 kV, source temperature: 150°C) to enhance ionizability.
Limit of Quantification (LOQ) : Establish LOQ (e.g., 0.5 ng/mL) by analyzing spiked plasma samples and ensuring precision (CV <20%) and accuracy (80–120%) .
Methodological Notes
- Data Presentation : Use tables to summarize QC results (e.g., intra-day/inter-day precision) and figures to illustrate fragmentation spectra or chromatograms .
- Reproducibility : Document instrument parameters (e.g., laser wavelength, collision gas pressure) and software settings (e.g., dwell time, integration algorithms) in the methods section .
- Ethical Compliance : For human studies, obtain informed consent and ensure plasma samples are anonymized. Include ethics committee approval details in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
